molecular formula C10H6Cl2N2 B2923487 2,4-Dichloro-5-phenylpyrimidine CAS No. 63558-77-0

2,4-Dichloro-5-phenylpyrimidine

Cat. No.: B2923487
CAS No.: 63558-77-0
M. Wt: 225.07
InChI Key: JGQCQTSPGLAPOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a phenyl group at position 5. It has a molecular formula of C10H6Cl2N2 and a molecular weight of 225.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method starts with 5-phenylpyrimidine, which undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction is usually carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-methoxypyrimidine

Comparison: 2,4-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets. This distinguishes it from other similar compounds that may have different substituents, such as fluorine, methyl, or methoxy groups, which can alter their chemical reactivity and biological activity .

Properties

IUPAC Name

2,4-dichloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQCQTSPGLAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-Phenyl-1H-pyrimidine-2,4-dione (110 mg, 0.585 mmol) and triethyl amine hydrochloride (317 mg, 2.3 mmol) was added POCl3 (15 mL) and the solution was heated to 120 C for 72 h. POCl3 was removed in vacuum and the resulting brown oil was quenched with ice water and treated with saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) to give 2,4-Dichloro-5-phenyl-pyrimidine 131 mg (100% yield). HPLC tr=7.09 min (100%), FIA-MS 224.9 (M+H), HNMR (500 MHz, CDCl3) δ8.49 (1H, s), 7.45 (3H, m), 7.35 (2H, m).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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